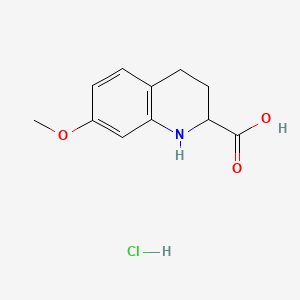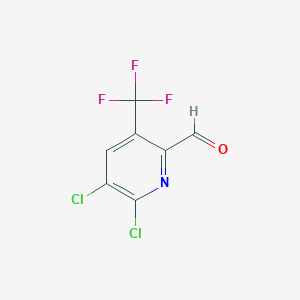
3-Azidocyclopent-1-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azidocyclopent-1-ene-1-carbonitrile is an organic compound characterized by the presence of an azide group, a cyclopentene ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidocyclopent-1-ene-1-carbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere . The reaction conditions are mild, and the process results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
3-Azidocyclopent-1-ene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Copper(I) catalysts are often employed in the Huisgen cycloaddition reaction.
Major Products
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of primary amines.
Substitution: Formation of 1,2,3-triazoles in the case of Huisgen cycloaddition.
科学的研究の応用
3-Azidocyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with unique properties
作用機序
The mechanism of action of 3-Azidocyclopent-1-ene-1-carbonitrile involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group releases nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
類似化合物との比較
Similar Compounds
Cyclopent-1-enecarbonitrile: Lacks the azide group, resulting in different reactivity.
Azidocyclopentane: Lacks the nitrile group, affecting its chemical behavior.
Cyclopent-1-ene-1-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical properties.
Uniqueness
3-Azidocyclopent-1-ene-1-carbonitrile is unique due to the presence of both the azide and nitrile groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
3-azidocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-4-5-1-2-6(3-5)9-10-8/h3,6H,1-2H2 |
InChIキー |
WCJGRXMJIXMTPJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC1N=[N+]=[N-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


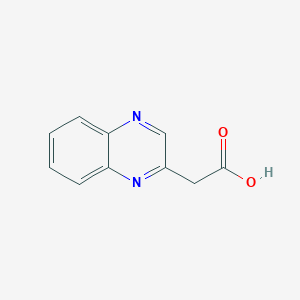

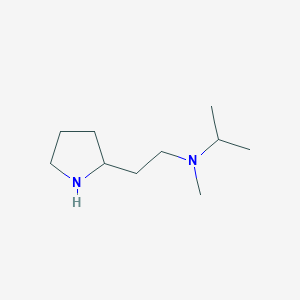
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
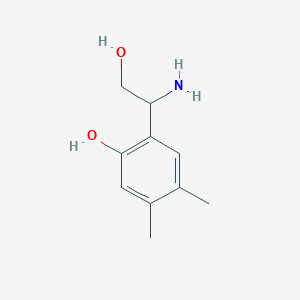
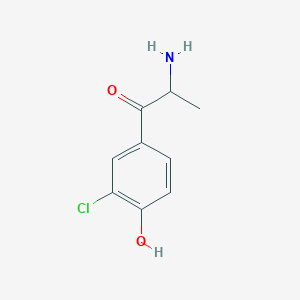
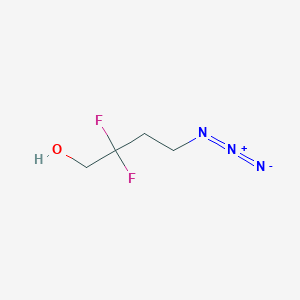
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
